REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[N:4]=1.C([O-])(=O)C.[Na+].[Br-:19].[K+].BrBr>CO>[Br:19][C:9]1[N:6]2[CH:7]=[CH:8][C:3]([C:2]([F:12])([F:1])[F:13])=[N:4][C:5]2=[N:11][CH:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.7 mmol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=2N(C=C1)C=CN2)(F)F
|
Name
|
|
Quantity
|
1.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
1.86 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On complete addition the mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 1M sodium sulfite solution (2 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (100 ml) and saturated sodium hydrogencarbonate solution (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The organics were combined then washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=CC(=N2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |